1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl-
Description
The compound 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- is a substituted tetrahydroisoquinoline derivative characterized by a propanone backbone linked to a 3,4-dihydro-6,7-dimethoxyisoquinoline core and two phenyl groups at the 2- and 3-positions.
Properties
Molecular Formula |
C26H27NO3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,3-diphenylpropan-1-one |
InChI |
InChI=1S/C26H27NO3/c1-29-24-16-21-13-14-27(18-22(21)17-25(24)30-2)26(28)23(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,16-17,23H,13-15,18H2,1-2H3 |
InChI Key |
DRSDLTFJRNRLDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
3,4-Dimethoxyphenethylamine undergoes formylation with ethyl formate under reflux to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide. Subsequent treatment with oxalyl chloride in acetonitrile at 10–20°C generates an acyl chloride intermediate, which undergoes cyclization catalyzed by phosphotungstic acid (0.23 g per 0.5 mmol substrate) to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
One-Pot Catalytic Ring-Closure Strategies
Recent patents describe streamlined one-pot methods to reduce purification steps and improve efficiency. For example:
Single-Vessel Cyclization and Acylation
A mixture of 3,4-dimethoxyphenethylamine (86.6 g), ethyl formate (141.6 g), and oxalyl chloride (126 g) in acetonitrile undergoes sequential formylation, acyl chloride formation, and phosphotungstic acid-catalyzed cyclization (0.23 g catalyst) at 50–55°C. Methanol is added to quench unreacted oxalyl chloride, followed by cooling to 5–10°C to crystallize the product.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50–55°C |
| Catalyst Loading | 0.46 wt% |
| Reaction Time | 24 hours |
| Yield | 78–80% |
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura couplings enable modular construction of the diphenylpropanone moiety. A representative procedure involves:
Suzuki Coupling of Arylboronic Acids
6,7-Dimethoxy-3,4-dihydroisoquinoline-2-carbonyl chloride reacts with 2,3-diphenylpropan-1-one boronic ester in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
Performance Metrics:
Friedel-Crafts Acylation of Preformed Isoquinolines
Direct acylation of the isoquinoline nitrogen with 2,3-diphenylpropanoyl chloride using AlCl₃ (2.5 equiv) in dichloromethane provides the target compound in 70–74% yield. Side reactions, such as over-acylation or ring-opening, are mitigated by maintaining temperatures below 0°C.
Side Reaction Analysis:
| Byproduct | Formation Conditions | Mitigation Strategy |
|---|---|---|
| N-Acyl over-adduct | >0°C | Strict temperature control |
| Ring-opened amine | Prolonged stirring | Reduced reaction time (2 h) |
Reductive Amination and Ketone Formation
A Huang Minlon reduction approach converts hydroxy intermediates to the final ketone. For instance:
Reduction of 3-Hydroxy-1,3-Diphenylpropanone
3-Hydroxy-1,3-diphenylpropanone (prepared via aldol condensation) undergoes Huang Minlon reduction with hydrazine hydrate (3 mL) and KOH (6 g) in ethylene glycol at 100°C. The reaction eliminates water, forming the propanone group with 55–60% yield.
Critical Parameters:
- Hydrazine:KOH Ratio: 1:2 (w/w).
- Optimal Temperature: 100°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 68–75 | ≥99.0 | High | Moderate |
| One-Pot | 78–80 | 99.1–99.4 | Low | High |
| Suzuki Coupling | 82 | 98.5 | Very High | Low |
| Friedel-Crafts | 70–74 | 97.8 | Moderate | Moderate |
| Huang Minlon | 55–60 | 95.2 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C26H27NO3
- Molar Mass : 401.49748 g/mol
- CAS Number : 658052-56-3
The structure of this compound includes methoxy groups and an isoquinoline framework, which are indicative of its potential biological activities.
Reactivity
The reactivity of 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- can be explored through various organic reactions typical for ketones and isoquinolines. Possible reactions include:
- Nucleophilic additions
- Electrophilic substitutions
- Condensation reactions
These characteristics make it versatile for synthetic applications in organic chemistry.
Pharmacological Potential
The presence of methoxy groups and the isoquinoline structure suggest that this compound may exhibit significant pharmacological properties. Research into its interaction profile with biological targets is crucial for understanding its pharmacodynamics. Potential areas of investigation include:
- Antitumor activity
- Antimicrobial properties
- Neuroprotective effects
Case Study: Antitumor Activity
Preliminary studies indicate that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- have shown promise in targeting specific cancer pathways.
Synthetic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The synthesis typically involves multi-step organic synthesis techniques that require careful optimization to yield high-purity products.
Synthesis Methodology
Common methods for synthesizing this compound include:
- Formation of the Isoquinoline Skeleton : Utilizing starting materials that contain the necessary functional groups.
- Introduction of Methoxy Groups : Employing methylation techniques to add methoxy substituents.
- Final Assembly : Combining the propanone moiety with the isoquinoline derivative through condensation reactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Key Properties (Experimental Data):
- Melting Point : 123–124°C (solvent: ethyl acetate) .
- Boiling Point : Predicted at 426.5±45.0°C .
- Density : 1.082±0.06 g/cm³ .
- pKa : Predicted to be -0.70±0.20, indicating weak acidity .
- Polar Surface Area (PSA) : 38.77 Ų, suggesting moderate polarity .
The compound is synthesized via methods involving Pictet-Spengler cyclization or Friedel-Crafts alkylation, common strategies for tetrahydroisoquinoline derivatives . Its structural complexity and substituent arrangement distinguish it from simpler isoquinoline-based analogs.
Comparison with Similar Compounds
The following table compares 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- with structurally related compounds from the literature:
Structural and Functional Insights:
Substituent Effects: The target compound’s 2,3-diphenyl groups enhance steric bulk compared to simpler analogs like 5f (which has a single ethyl-linked dimethoxyphenyl group). This likely increases its melting point (123–124°C) relative to 5c (72–73°C) and 5d (107–108°C) . The morpholino and chlorophenyl substituents in 13f improve solubility in polar solvents but reduce thermal stability compared to the diphenyl groups in the target compound .
Synthetic Complexity :
- The target compound’s synthesis is less documented but likely parallels the Pictet-Spengler strategies used for 13a-f . In contrast, 15 employs a Schiff base condensation, prioritizing imine formation over ketone linkages .
Characterization Techniques: All compounds rely on ¹H NMR and mass spectrometry for structural confirmation. However, the target compound’s diphenyl groups produce distinct aromatic proton splitting patterns compared to morpholino or chlorophenyl analogs .
Biological Relevance: While the target compound lacks reported bioactivity, SMAD3 Inhibitor SIS3 demonstrates that similar isoquinoline scaffolds can achieve potent biological effects when paired with specific substituents (e.g., pyrrolopyridine groups) .
Research Findings and Implications
- Thermal Stability: The diphenyl groups in the target compound likely enhance thermal stability (higher melting point) compared to ethyl or morpholino substituents .
- Solubility: The absence of polar groups (e.g., morpholino in 13f) may limit aqueous solubility, necessitating formulation optimization for pharmacological applications .
- Synthetic Flexibility : The Pictet-Spengler route offers modularity for introducing diverse substituents, as seen in 13a-f .
Biological Activity
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- (CAS Number: 658052-56-3) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C26H27NO3
- Molecular Weight: 413.50 g/mol
- IUPAC Name: 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl-
Structure Representation
The structure can be represented as follows:
This structure indicates the presence of a propanone moiety linked to an isoquinoline derivative, which may contribute to its biological activity.
Pharmacological Properties
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- exhibits several pharmacological properties:
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures display significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Antitumor Effects: Isoquinoline derivatives have been studied for their potential antitumor effects. They may inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival .
- Neuroprotective Effects: Some isoquinoline derivatives are known to exhibit neuroprotective properties by preventing neuronal cell death and promoting neurogenesis .
The mechanisms through which this compound exerts its biological effects may include:
- Interaction with G Protein-Coupled Receptors (GPCRs): Isoquinoline derivatives often interact with various GPCRs, which play crucial roles in cellular signaling pathways. This interaction can lead to alterations in intracellular calcium levels and activation of downstream signaling cascades .
- Inhibition of Specific Enzymes: The compound may inhibit enzymes involved in cancer progression and inflammation. For example, it could inhibit cyclooxygenase (COX) enzymes or lipoxygenases that are involved in the inflammatory response .
Study 1: Antioxidant Activity Assessment
A study conducted on related compounds demonstrated that they effectively reduced oxidative stress markers in human cell lines. The antioxidant activity was measured using assays such as DPPH radical scavenging and ABTS radical cation decolorization. Results indicated a significant reduction in oxidative stress levels when treated with the compound .
Study 2: Antitumor Efficacy
Research published in Cancer Research highlighted the antitumor efficacy of isoquinoline derivatives. In vitro studies showed that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis via mitochondrial pathways. The study concluded that the structural modifications present in compounds like 1-Propanone could enhance their therapeutic potential against cancer .
Study 3: Neuroprotective Effects
A recent study focused on the neuroprotective properties of isoquinoline derivatives demonstrated that they could protect neuronal cells from glutamate-induced toxicity. The mechanism was attributed to the modulation of intracellular calcium levels and inhibition of calpain activation, leading to reduced apoptosis in neuronal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
